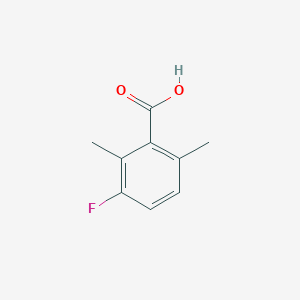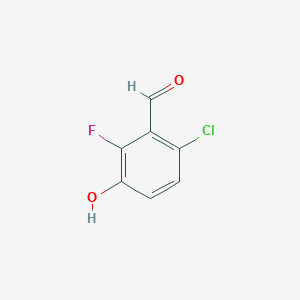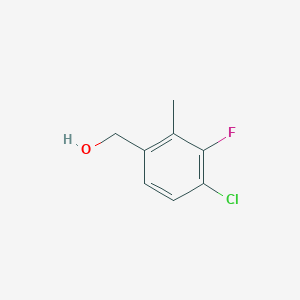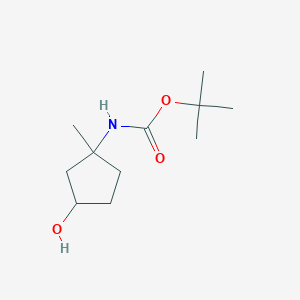![molecular formula C13H7NO3S2 B6359644 5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one CAS No. 62484-70-2](/img/structure/B6359644.png)
5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one, or 5-Methylene-2-thioxo-1,3-thiazole-4-one (5-Methylene-TTO), is a heterocyclic compound that is synthesized through the condensation of a thiosemicarbazide derivative with an aldehyde. It has been widely studied for its potential applications in various scientific fields, such as medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
5-Methylene-TTO has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been used to synthesize new compounds with potential anti-cancer and anti-bacterial properties. In biochemistry, it has been used to study the effects of various hormones and enzymes on cell growth and proliferation. It has also been used to study the effects of various drugs on the body.
Mécanisme D'action
The mechanism of action of 5-Methylene-TTO is not yet fully understood. However, it is believed to interact with various proteins and hormones in the body, which can lead to changes in cell growth and proliferation. It is also believed to have anti-bacterial and anti-cancer properties, although the exact mechanisms are still being studied.
Biochemical and Physiological Effects
5-Methylene-TTO has been studied for its potential effects on the biochemical and physiological processes of the body. It has been found to interact with various proteins and hormones, which can lead to changes in cell growth and proliferation. It has also been found to have anti-bacterial and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Methylene-TTO in lab experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and use in experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, it can be difficult to accurately measure the amount of the compound used in experiments, as it is highly volatile. Additionally, the exact mechanism of action is still not fully understood, making it difficult to accurately predict the results of experiments.
Orientations Futures
There are several potential future directions for the study of 5-Methylene-TTO. One of the main areas of research is to further investigate the mechanism of action and the effects of the compound on various biochemical and physiological processes. Additionally, further research could be done to explore the potential anti-bacterial and anti-cancer properties of the compound. Additionally, further research could be done to explore the potential applications of the compound in drug development and drug delivery systems. Finally, further research could be done to develop more efficient methods of synthesizing and purifying the compound.
Méthodes De Synthèse
The synthesis of 5-Methylene-TTO is achieved through the condensation of a thiosemicarbazide derivative with an aldehyde. This is typically done by heating the two compounds in an acidic medium at a temperature of around 100°C for several hours. The reaction product is then isolated and purified through column chromatography or recrystallization.
Propriétés
IUPAC Name |
5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO3S2/c15-11-7(5-10-12(16)14-13(18)19-10)6-17-9-4-2-1-3-8(9)11/h1-6H,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQKYYMMDXMDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395946 |
Source


|
| Record name | AC1MWQA5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Oxochromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
CAS RN |
62484-70-2 |
Source


|
| Record name | AC1MWQA5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)


![5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6359590.png)






